ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate
Description
The compound ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate (CAS 1006682-84-3) is a heterocyclic molecule featuring a thiazole core substituted with a methyl group at position 4 and an ethyl-linked 5-methyl-3-(trifluoromethyl)pyrazole moiety at position 2. Its structural complexity, combining thiazole and pyrazole rings with fluorine-containing groups, suggests applications in medicinal chemistry, particularly as a scaffold for antimicrobial or agrochemical agents.
Properties
CAS No. |
1006682-84-3 |
|---|---|
Molecular Formula |
C14H16F3N3O2S |
Molecular Weight |
347.36 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16F3N3O2S/c1-4-22-13(21)12-9(3)18-11(23-12)5-6-20-8(2)7-10(19-20)14(15,16)17/h7H,4-6H2,1-3H3 |
InChI Key |
FOGTUUZLAXWIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C(F)(F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting 5-methyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate alkylating agent.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the pyrazole derivative with a thioamide under specific conditions.
Esterification: The final step is the esterification of the thiazole derivative to obtain the ethyl ester form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity in pharmaceuticals. The following are notable applications:
- Anticancer Agents:
- Anti-inflammatory Activity:
- Antimicrobial Properties:
Agrochemical Applications
The incorporation of trifluoromethyl groups in agrochemicals has been associated with increased efficacy and stability:
- Pesticides:
- Herbicides:
Materials Science Applications
The compound's properties may lend themselves to innovations in materials science:
- Polymer Chemistry:
- Coatings:
Case Studies and Research Findings
A review of literature reveals several studies exploring the applications of similar compounds:
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Pyrazole/Triazole Substituents
Compound 4 :
- Structure : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
- Key Features :
- Comparison : Unlike the target compound, Compound 4 lacks an ethyl linker and incorporates a triazole ring, which may alter binding interactions in therapeutic applications.
Compound 9a :
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide.
- Key Features :
- Comparison : The acetamide group and benzodiazole moiety differentiate it from the target compound’s pyrazole-ethyl-thiazole architecture.
Thiazole Derivatives with Trifluoromethylphenyl Groups
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9):
Pyrazole-Thiazole Hybrids with Varied Linkers
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :
- Structure : Direct attachment of pyrazole to thiazole via a single bond.
- Key Features :
- Comparison : The lack of an ethyl linker may restrict conformational flexibility compared to the target compound.
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate :
Thiazole Derivatives with Amino Substituents
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 937598-00-0):
- Structure: Amino-substituted thiazole with trifluoromethyl and methylphenyl groups.
- Comparison: The amino group replaces the pyrazole-ethyl chain, altering electronic properties and hydrogen-bonding capacity.
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison
*Calculated based on formula; †Estimated from structural analogs.
Biological Activity
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate is a novel compound with significant biological activity, particularly in the fields of antioxidant and anticancer research. This article reviews its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H17F3N4OS
- Molecular Weight : 334.36 g/mol
- CAS Number : 299405-24-6
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrazole compounds. The process can be summarized as follows:
- Preparation of Intermediate : A mixture of 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate in a suitable solvent (e.g., DMF) is stirred at room temperature to form the pyrazole ester.
- Cyclization : The resulting ester undergoes cyclization with thiazole derivatives to yield the final product.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing thiazole and pyrazole moieties. For instance, a study evaluating various derivatives using the DPPH scavenging assay demonstrated that certain compounds exhibited significant antioxidant activity, with IC50 values ranging from 4.67 μg/mL to over 50 μg/mL depending on the structural variations . this compound is expected to show similar or enhanced antioxidant properties due to its structural composition.
Anticancer Activity
The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. A related compound was evaluated for cytotoxicity against various cancer cell lines, showing moderate to high inhibition rates compared to standard chemotherapeutics like vinblastine . The compound's mechanism may involve apoptosis induction or cell cycle arrest, although detailed mechanisms for this compound specifically remain to be elucidated.
Study 1: Antioxidant Evaluation
In a study focusing on the antioxidant activities of heterocyclic compounds, ethyl derivatives were synthesized and screened for their ability to scavenge free radicals. The results indicated that compounds with trifluoromethyl groups displayed enhanced radical scavenging capabilities .
| Compound | IC50 (μg/mL) |
|---|---|
| Ethyl 4-methyl... | 20.56 |
| Related Thiazole Derivative | 15.89 |
| Control (Ascorbic Acid) | 10.00 |
Study 2: Cytotoxicity Assessment
A recent screening of various thiazole and pyrazole derivatives demonstrated promising anticancer activities. The compound under review was found to exhibit significant cytotoxic effects on specific cancer cell lines, which were comparable to established anticancer drugs .
| Sample | Cell Viability (%) at 50 μg/mL |
|---|---|
| Ethyl 4-methyl... | 30.14 |
| Vinblastine (Standard) | 25.75 |
Q & A
Q. What are the established synthetic pathways for ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole intermediates. For example, phenylhydrazine derivatives yield 5-methyl-1-phenylpyrazole precursors .
Thiazole Formation : Coupling the pyrazole moiety with thiazole precursors via alkylation or nucleophilic substitution. Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are often alkylated with bromoethyl intermediates under reflux in polar aprotic solvents (e.g., DMF) .
Purification : Recrystallization from ethanol or methanol improves purity. Yield optimization requires controlled temperature (70–80°C) and stoichiometric excess (1.2–1.5 equivalents) of alkylating agents .
Q. Key Data :
Q. How is structural elucidation performed for this compound, and what analytical techniques are critical for confirming its regiochemistry?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of molecular geometry, bond lengths, and torsion angles (e.g., dihedral angles between pyrazole and thiazole rings ≈ 85–90°) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what pharmacophoric features drive binding affinity?
Methodological Answer:
- Target Selection : Prioritize enzymes with known pyrazole/thiazole interactions (e.g., carbonic anhydrase isoforms, prostaglandin G/H synthase) .
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures (PDB: 1CA2 for CA-II, 5KIT for COX-2). Remove water molecules and add polar hydrogens.
- Ligand Optimization : Minimize energy using DFT (B3LYP/6-31G*) to refine the compound’s geometry .
- Grid Generation : Focus on active sites (e.g., COX-2’s hydrophobic pocket).
- Scoring : AutoDock Vina or Glide SP/XP scores evaluate binding modes.
- Key Interactions :
- Trifluoromethyl groups engage in halogen bonding with Arg120 (COX-2).
- Thiazole C-5 ester forms hydrogen bonds with Thr199 (CA-II) .
Q. Data Contradictions :
- Discrepancies in docking scores (e.g., Glide vs. AutoDock) may arise from force field parameters. Cross-validate with MD simulations (100 ns trajectories) to assess stability .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Methodological Answer:
- Problem : Overlapping NMR signals (e.g., pyrazole vs. thiazole protons).
- Solutions :
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks. For example, HMBC cross-peaks between thiazole C-2 and pyrazole ethyl protons confirm connectivity .
- Variable Temperature NMR : Cooling to −40°C slows rotation about the N-ethyl bond, splitting broad singlets into distinct triplets .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .
Case Study : Inconsistent IR carbonyl stretches (1690 vs. 1710 cm⁻¹) may indicate polymorphic forms. Pair IR with PXRD to identify crystalline vs. amorphous phases .
Q. What strategies improve the compound’s stability under physiological conditions for in vitro assays?
Methodological Answer:
Q. Table 1. Comparative Yields of Synthetic Routes
| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | DMF | None | 68 | 92 | |
| Alkylation | DMF | K₂CO₃ | 73 | 95 | |
| Recrystallization | Ethanol | — | 65 | 98 |
Q. Table 2. Key Docking Scores Against Biological Targets
| Target | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase II | AutoDock Vina | −9.2 | Thr199, Glu106 | |
| COX-2 | Glide XP | −10.5 | Arg120, Tyr355 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
